molecular formula C12H21NO4 B1374905 Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1147557-68-3

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B1374905
M. Wt: 243.3 g/mol
InChI Key: GFLBASJQJLQUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate, also known as TETEROL, is a chemical compound with the molecular formula C12H21NO4 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.3 . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate and its derivatives have been explored for their potential in the synthesis of complex molecular structures. This compound is utilized as a building block in the efficient synthesis of constrained peptidomimetics, which are significant in peptide-based drug discovery. These mimetics are useful for structure-activity studies and can be synthesized through a process involving Michael addition and hydrogenolysis (Mandal et al., 2005).
  • In another study, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, with its structure determined through single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Application in Enantioselective Synthesis

  • The compound has been used in the development of chiral 2-endo-substituted 9-oxabispidines. These synthesized 9-oxabispidines were utilized as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning et al., 2009).

Conformational Analysis

  • The compound and its derivatives have also been studied for their steric structure using 1H NMR spectroscopy. This research revealed that these compounds exist in deuterochloroform solution in a double chair conformation, providing valuable insights into their molecular behavior and potential applications in chemical synthesis (Klepikova et al., 2003).

Use in Organic Synthesis and Catalysis

  • This compound has been used in the synthesis of various organic molecules and as a catalyst. For example, it has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, demonstrating its versatility in organic synthesis (Moskalenko & Boev, 2014). Additionally, its derivatives have been applied in the synthesis of 3-substituted 3-azabicyclo-[3.3.1]nonan-9-amines, further showcasing its utility in complex organic reactions (Moskalenko et al., 2011).

Safety And Hazards

TERT-BUTYL 9-HYDROXY-3-OXA-7-AZABICYCLO[3.3.1]NONANE-7-CARBOXYLATE is a chemical and has certain hazards. It is advised to strictly abide by safety operation procedures and wear protective clothing, gloves, and glasses during operation. Avoid inhaling gases, fumes, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-4-8-6-16-7-9(5-13)10(8)14/h8-10,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLBASJQJLQUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

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